molecular formula C11H12F2 B1390659 (Cyclobutyldifluoromethyl)benzene CAS No. 1204295-80-6

(Cyclobutyldifluoromethyl)benzene

Cat. No.: B1390659
CAS No.: 1204295-80-6
M. Wt: 182.21 g/mol
InChI Key: XJNDWTCTQDMWJT-UHFFFAOYSA-N
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Description

(Cyclobutyldifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a cyclobutyl group and two fluorine atoms attached to a methyl group

Biochemical Analysis

Biochemical Properties

(Cyclobutyldifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, influencing the enzyme’s activity and potentially leading to the inhibition or activation of metabolic pathways . Additionally, this compound may interact with proteins involved in cellular signaling, affecting their function and downstream effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For example, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity and influencing metabolic pathways . Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in gene expression . At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporting polypeptides (OATPs) and p-glycoprotein (P-gp) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments, such as the mitochondria, lysosomes, or nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobutyldifluoromethyl)benzene typically involves the following steps:

    Formation of Cyclobutyldifluoromethyl Group: This can be achieved by reacting cyclobutylmethyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions.

    Attachment to Benzene Ring: The cyclobutyldifluoromethyl group can be introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices.

Chemical Reactions Analysis

Types of Reactions: (Cyclobutyldifluoromethyl)benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This includes reactions such as nitration, sulfonation, and halogenation, where the benzene ring is attacked by an electrophile.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into cyclobutylmethylbenzene by removing the fluorine atoms.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to introduce nitro groups.

    Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products:

    Nitration: (Cyclobutyldifluoromethyl)nitrobenzene.

    Halogenation: (Cyclobutyldifluoromethyl)bromobenzene or (Cyclobutyldifluoromethyl)chlorobenzene.

    Oxidation: Cyclobutyldifluoromethylbenzoic acid.

    Reduction: Cyclobutylmethylbenzene.

Scientific Research Applications

(Cyclobutyldifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to the presence of fluorine atoms which can enhance biological activity.

    Medicine: Investigated for its potential as a building block in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

(Cyclobutyldifluoromethyl)benzene can be compared with other similar compounds such as:

    Cyclobutylmethylbenzene: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    Difluoromethylbenzene: Contains fluorine atoms but lacks the cyclobutyl group, resulting in different chemical properties.

    Cyclobutylbenzene: Lacks both the fluorine atoms and the difluoromethyl group, making it less versatile in synthetic applications.

Properties

IUPAC Name

[cyclobutyl(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2/c12-11(13,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNDWTCTQDMWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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